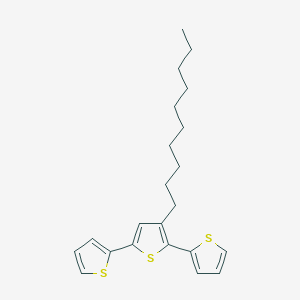
4-Benzylaminopent-3-EN-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzylaminopent-3-EN-2-one is an organic compound with the molecular formula C12H15NO. It is characterized by the presence of a benzylamine group attached to a pent-3-en-2-one backbone. This compound is known for its applications in various fields of scientific research, including organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Benzylaminopent-3-EN-2-one can be synthesized through the reaction of acetylacetone with benzylamine. The reaction typically involves the use of a base catalyst such as sodium hydroxide or potassium hydroxide to facilitate the condensation reaction. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of microwave-assisted Claisen-Schmidt condensation. This method allows for the efficient production of the compound with high yields and reduced reaction times. The reaction is carried out using aldehydes and acetone under microwave irradiation, which selectively produces the desired product without significant side reactions .
Chemical Reactions Analysis
Types of Reactions
4-Benzylaminopent-3-EN-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The benzylamine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of benzyl ketones or carboxylic acids.
Reduction: Formation of benzyl alcohols or primary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
4-Benzylaminopent-3-EN-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-Benzylaminopent-3-EN-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 4-Benzylaminopent-2-EN-2-one
- 4-Benzylaminopent-3-EN-3-one
- 4-Benzylaminopent-3-EN-4-one
Uniqueness
4-Benzylaminopent-3-EN-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits higher reactivity in certain chemical reactions and has shown promising results in preliminary biological studies .
Properties
Molecular Formula |
C12H15NO |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
(E)-4-(benzylamino)pent-3-en-2-one |
InChI |
InChI=1S/C12H15NO/c1-10(8-11(2)14)13-9-12-6-4-3-5-7-12/h3-8,13H,9H2,1-2H3/b10-8+ |
InChI Key |
SQEZUXJOCKMERB-CSKARUKUSA-N |
Isomeric SMILES |
C/C(=C\C(=O)C)/NCC1=CC=CC=C1 |
Canonical SMILES |
CC(=CC(=O)C)NCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 8-oxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12281408.png)
![4-[2-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12281418.png)
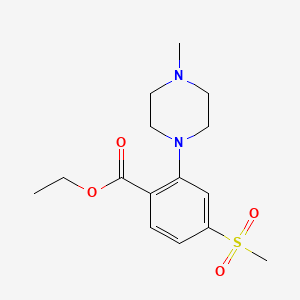

![(3R,4S)-4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B12281441.png)
![2-[[2-(Boc-amino)-4-pyridyl]methyl]isoindoline-1,3-dione](/img/structure/B12281454.png)
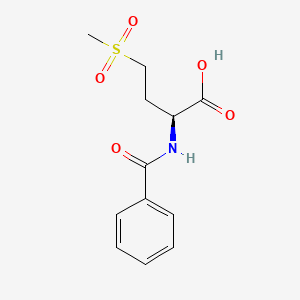
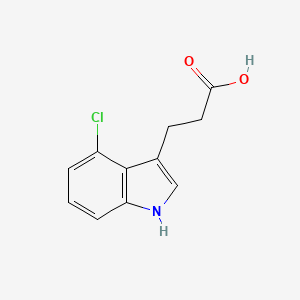
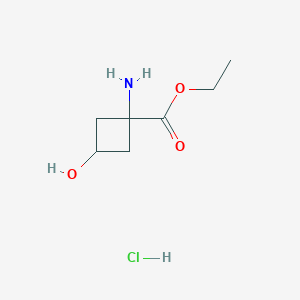
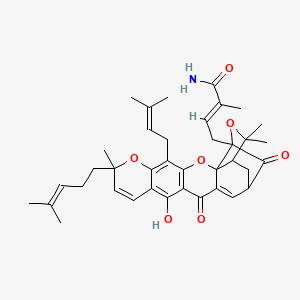
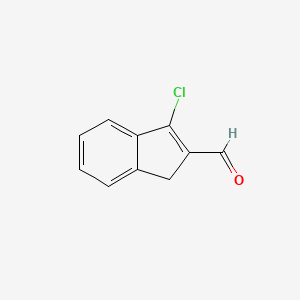
![5-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1,2-oxazole-3-carboxamide](/img/structure/B12281495.png)

